

Stigmatellin Y: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stigmatellin Y*

Cat. No.: B1233624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin Y is a naturally occurring chromone derivative produced by the myxobacterium *Stigmatella aurantiaca*. It is a member of the stigmatellin family of compounds, which are known for their diverse biological activities. **Stigmatellin Y**, in particular, has garnered interest for its potential as an anti-biofilm agent, specifically targeting the quorum sensing system of the opportunistic pathogen *Pseudomonas aeruginosa*. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Stigmatellin Y**, with a focus on its mechanism of action as a quorum sensing inhibitor. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also provided to facilitate further research and development.

Chemical Structure and Properties

Stigmatellin Y is characterized by a chromone core linked to a substituted alkenyl side chain. Its chemical identity has been established through various spectroscopic techniques.

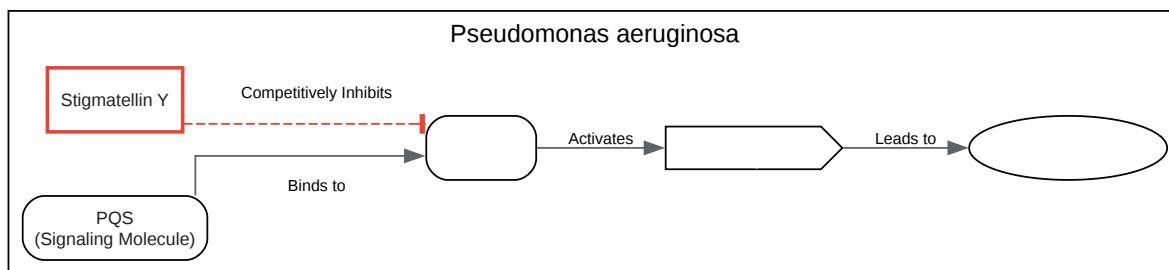
Table 1: Chemical Identifiers of **Stigmatellin Y**

Identifier	Value
IUPAC Name	2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl]-7-hydroxy-5-methoxy-3-methyl-chromen-4-one [1]
Molecular Formula	C ₂₉ H ₄₀ O ₆ [1]
Molecular Weight	484.6 g/mol [1]
CAS Number	Not available
PubChem CID	5282078 [1]
Synonyms	Stigmatellin Y; 2-((3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl)-7-hydroxy-5-methoxy-3-methyl-chromen-4-one [1]

Table 2: Physicochemical Properties of **Stigmatellin Y**

Property	Value
Appearance	Oily substance
Solubility	Soluble in methanol, dichloromethane, and other organic solvents
UV max (Methanol)	238, 256, 269, 279, 305 nm

Table 3: Spectroscopic Data for **Stigmatellin Y**

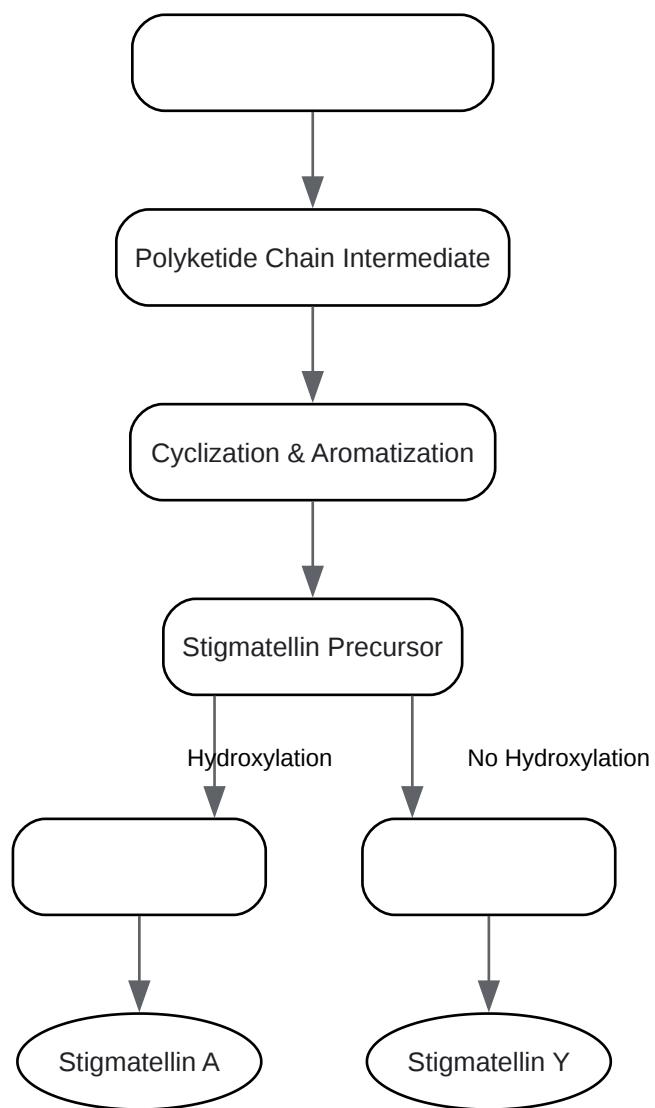

Spectroscopy Type	Key Data Points
¹ H NMR (CD3OD)	δ 6.37 (d, J = 2.0 Hz, 6H), 6.36 (d, J = 2.0 Hz, 8H), 3.90 (s, 5-OCH ₃)
¹³ C NMR (CD3OD)	δ 163.6 (C-1a), 161.9 (C-5), 160.5 (C-7), 107.4 (C-4a), 96.8 (C-6), 95.7 (C-8)
Mass Spectrometry	Electrospray ionization (negative ions), m/z 483 (M - H) ⁻

Biological Activity and Mechanism of Action

Stigmatellin Y has been identified as a potent inhibitor of biofilm formation in *Pseudomonas aeruginosa*.^{[1][2]} Its mechanism of action involves the disruption of the *Pseudomonas* quinolone signal (PQS) quorum sensing system, a cell-to-cell communication network that regulates virulence and biofilm formation.^{[1][2]}

PQS Signaling Pathway Inhibition

Molecular docking studies have revealed that **Stigmatellin Y** acts as a competitive inhibitor of the PqsR receptor, the transcriptional regulator of the PQS system.^{[2][3]} By binding to PqsR, **Stigmatellin Y** prevents the binding of the native signaling molecule, PQS, thereby downregulating the expression of PQS-controlled virulence genes and inhibiting biofilm formation.^{[1][2]}



[Click to download full resolution via product page](#)

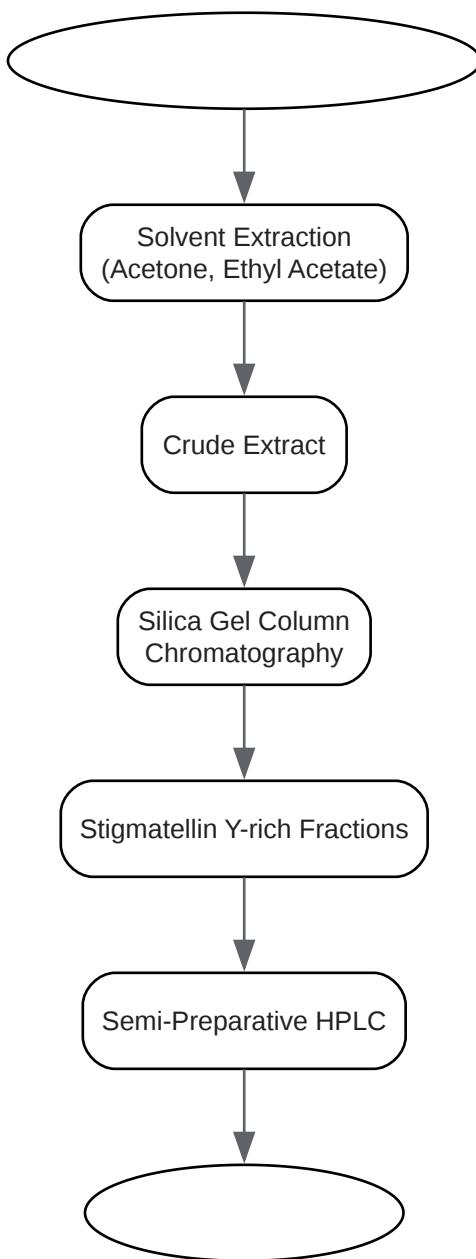
Figure 1. Mechanism of PQS signaling inhibition by **Stigmatellin Y**.

Biosynthesis of Stigmatellin Y

Stigmatellin Y is a product of the stigmatellin biosynthetic gene cluster in *Stigmatella aurantiaca*. Its formation is a result of the inactivation of a cytochrome P450 monooxygenase gene (*stiL*) within this cluster. This enzyme is responsible for the hydroxylation of the chromone ring at position 8 in the final steps of Stigmatellin A biosynthesis. In the absence of a functional *StiL* enzyme, the precursor molecule is not hydroxylated, leading to the production of **Stigmatellin Y**.

[Click to download full resolution via product page](#)

Figure 2. Biosynthetic pathway leading to **Stigmatellin Y**.


Experimental Protocols

Isolation and Purification of Stigmatellin Y

This protocol describes the general procedure for the isolation and purification of **Stigmatellin Y** from a culture of *Stigmatella aurantiaca*.

- Cultivation: Culture *Stigmatella aurantiaca* in a suitable liquid medium (e.g., Zein liquid medium) with an adsorber resin (e.g., XAD-16) at 30°C with shaking for 3-4 days.
- Extraction:
 - Harvest the cell mass and adsorber resin by centrifugation.
 - Extract the pellet and resin with acetone.
 - Concentrate the acetone extract to the aqueous phase and then perform a liquid-liquid extraction with ethyl acetate.
 - Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent to obtain a crude extract.
- Chromatographic Purification:
 - Dissolve the crude extract in a minimal amount of dichloromethane.
 - Apply the dissolved extract to a silica gel column.
 - Elute the column with a gradient of dichloromethane and methanol.
 - Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Pool the fractions containing **Stigmatellin Y**.
- Semi-Preparative HPLC:
 - Further purify the pooled fractions using semi-preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile/water gradient).

- Collect the peak corresponding to **Stigmatellin Y** and evaporate the solvent to obtain the pure compound.

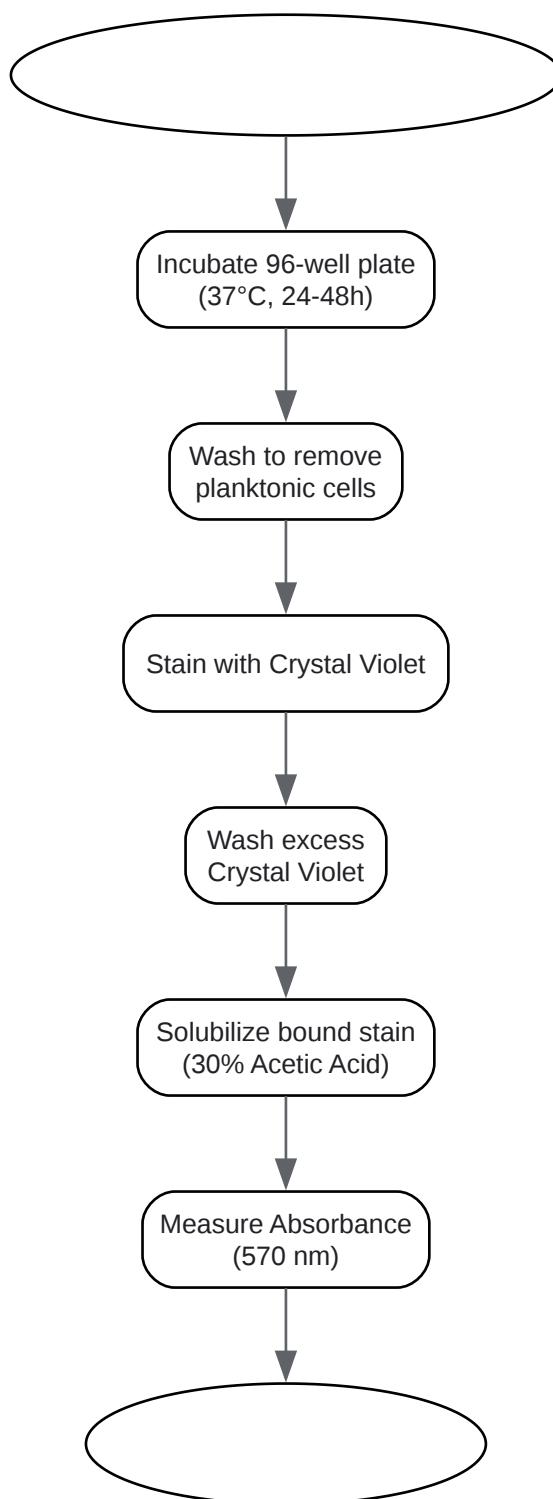

[Click to download full resolution via product page](#)

Figure 3. Workflow for the isolation and purification of **Stigmatellin Y**.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol provides a method to assess the anti-biofilm activity of **Stigmatellin Y** against *Pseudomonas aeruginosa*.

- Bacterial Culture Preparation: Grow *P. aeruginosa* overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a starting OD600 of ~0.05 in fresh TSB.
- Assay Setup:
 - In a 96-well microtiter plate, add 100 μ L of the diluted bacterial suspension to each well.
 - Add 100 μ L of TSB containing various concentrations of **Stigmatellin Y** to the wells. Include a vehicle control (TSB with the solvent used to dissolve **Stigmatellin Y**) and a positive control (an antibiotic known to inhibit biofilm formation). Also include a negative control (bacteria with TSB only) and a blank (TSB only).
- Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
- Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 μ L of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
- Staining:
 - Add 125 μ L of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
 - Discard the crystal violet solution and wash the wells three times with 200 μ L of sterile distilled water.
- Quantification:
 - Add 200 μ L of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of **Stigmatellin Y** compared to the negative control.

[Click to download full resolution via product page](#)

Figure 4. Workflow for the Crystal Violet anti-biofilm assay.

Conclusion

Stigmatellin Y presents a promising scaffold for the development of novel anti-biofilm agents. Its well-defined chemical structure and specific mechanism of action against the *P. aeruginosa* PQS quorum sensing system make it an attractive target for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of **Stigmatellin Y** and its derivatives in combating biofilm-associated infections. Further studies are warranted to optimize its efficacy, evaluate its *in vivo* activity, and explore its potential applications in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Stigmatellin Y - An anti-biofilm compound from *Bacillus subtilis* BR4 possibly interferes in PQS-PqsR mediated quorum sensing system in *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stigmatellin Y – An anti-biofilm compound from *Bacillus subtilis* BR4 possibly interferes in PQS–PqsR mediated quorum sensing system in *Pseudomonas aeruginosa* (2017) | Seenivasan Boopathi | 28 Citations [scispace.com]
- To cite this document: BenchChem. [Stigmatellin Y: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233624#stigmatellin-y-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com